

# Unveiling 1-(2,2-diethoxyethyl)-3-methoxyurea: A Technical Overview

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## Compound of Interest

Compound Name: 1-(2,2-Diethoxyethyl)-3-methoxyurea

Cat. No.: B172429

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## Abstract

**1-(2,2-diethoxyethyl)-3-methoxyurea**, a substituted urea derivative, is a chemical entity with limited publicly available data. This technical guide synthesizes the known information regarding its physicochemical properties and provides a putative synthesis pathway based on established chemical principles. Despite a comprehensive search of scientific literature and patent databases, no information on the specific discovery, historical development, biological activity, or mechanism of action for this compound has been identified. This document serves as a foundational resource, presenting the available data and outlining a theoretical framework for its synthesis to support future research endeavors.

## Introduction

Substituted ureas are a well-established class of compounds with a broad spectrum of applications, ranging from pharmaceuticals to agrochemicals. The structural motif of **1-(2,2-diethoxyethyl)-3-methoxyurea**, featuring a diethoxyethyl group and a methoxyurea moiety, suggests potential for unique chemical and biological properties. However, the absence of published research indicates that this compound may be a novel research chemical, a synthetic intermediate, or a compound that has not been extensively investigated. This guide aims to provide a clear and concise summary of the existing chemical data and a theoretical basis for its laboratory synthesis.

## Physicochemical Properties

The fundamental physicochemical properties of **1-(2,2-diethoxyethyl)-3-methoxyurea** are summarized below. This information is primarily aggregated from chemical supplier databases.

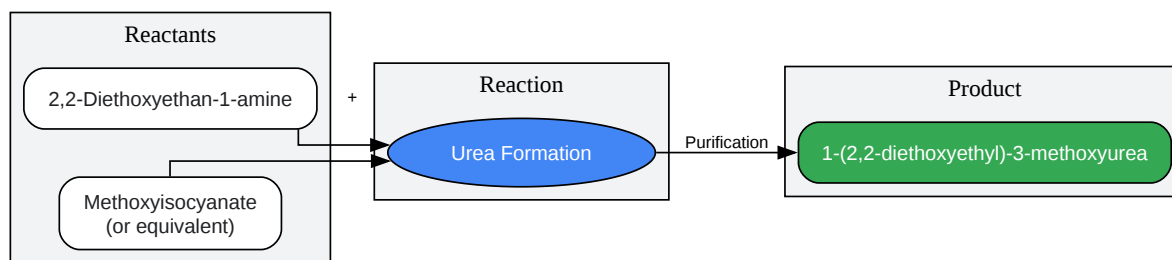
Property	Value	Source
CAS Number	116451-49-1	<a href="#">[1]</a>
Molecular Formula	C8H18N2O4	<a href="#">[1]</a>
Molecular Weight	206.24 g/mol	
Melting Point	56-58 °C	
Predicted pKa	12.92 ± 0.46	<a href="#">[1]</a>
Canonical SMILES	<chem>CCOC(CNC(=O)NOC)OCC</chem>	<a href="#">[1]</a>
InChIKey	BHXLZXJRTXHILL-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis and Experimental Protocols

While no specific, validated experimental protocol for the synthesis of **1-(2,2-diethoxyethyl)-3-methoxyurea** has been found in the literature, a plausible synthetic route can be postulated based on general principles of urea synthesis. The reaction would likely involve the coupling of an isocyanate precursor with a hydroxylamine derivative.

### Putative Synthesis Workflow

A potential method for the synthesis of **1-(2,2-diethoxyethyl)-3-methoxyurea** involves the reaction of 2,2-diethoxyethan-1-amine with a methoxyisocyanate precursor or a related carbonylating agent.



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## References

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